molecular formula C17H19N3O2S B11481326 2-amino-7-[4-(cyclopentyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-[4-(cyclopentyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11481326
M. Wt: 329.4 g/mol
InChI Key: VRSGKMRCTVQSSJ-UHFFFAOYSA-N
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Description

2-amino-7-[4-(cyclopentyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-[4-(cyclopentyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-[4-(cyclopentyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the cyclopentyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-amino-7-[4-(cyclopentyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-[4-(cyclopentyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it could inhibit the activity of enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Pyrano[2,3-d]thiazoles: These compounds have a similar fused ring system but with a different arrangement of atoms.

Uniqueness

The uniqueness of 2-amino-7-[4-(cyclopentyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one lies in its specific substituents, which confer distinct biological activities and chemical properties. Its cyclopentyloxy group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for further research .

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-amino-7-(4-cyclopentyloxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C17H19N3O2S/c18-17-20-16-15(23-17)13(9-14(21)19-16)10-5-7-12(8-6-10)22-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H2,18,20)(H,19,21)

InChI Key

VRSGKMRCTVQSSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C3CC(=O)NC4=C3SC(=N4)N

Origin of Product

United States

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